molecular formula C20H23NO B6009293 (2E)-N-benzyl-3-(4-tert-butylphenyl)prop-2-enamide

(2E)-N-benzyl-3-(4-tert-butylphenyl)prop-2-enamide

Cat. No.: B6009293
M. Wt: 293.4 g/mol
InChI Key: WBJPQTLFTZGYCV-SDNWHVSQSA-N
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Description

(2E)-N-benzyl-3-(4-tert-butylphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a benzyl group, a tert-butylphenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-3-(4-tert-butylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: Benzylamine, 4-tert-butylbenzaldehyde, and acryloyl chloride.

    Reaction Conditions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-3-(4-tert-butylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The benzyl and tert-butylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

(2E)-N-benzyl-3-(4-tert-butylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-3-(4-tert-butylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-benzoylphenyl)-3-(4-tert-butylphenyl)prop-2-enamide: Similar structure but with a benzoyl group instead of a benzyl group.

    (2E)-N-(4-methylbenzyl)-3-(4-tert-butylphenyl)prop-2-enamide: Similar structure but with a methyl-substituted benzyl group.

Uniqueness

(2E)-N-benzyl-3-(4-tert-butylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its tert-butylphenyl group provides steric hindrance, influencing its chemical behavior and interactions.

Properties

IUPAC Name

(E)-N-benzyl-3-(4-tert-butylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-20(2,3)18-12-9-16(10-13-18)11-14-19(22)21-15-17-7-5-4-6-8-17/h4-14H,15H2,1-3H3,(H,21,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJPQTLFTZGYCV-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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